Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate
CAS No.:
Cat. No.: VC16026733
Molecular Formula: C13H12N2O5
Molecular Weight: 276.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N2O5 |
|---|---|
| Molecular Weight | 276.24 g/mol |
| IUPAC Name | methyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetate |
| Standard InChI | InChI=1S/C13H12N2O5/c1-20-11(17)6-14-10(16)7-15-12(18)8-4-2-3-5-9(8)13(15)19/h2-5H,6-7H2,1H3,(H,14,16) |
| Standard InChI Key | FCYZYMYNUSFBRA-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CNC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate is a white crystalline solid with a solubility profile that varies significantly with solvent polarity. Its canonical SMILES representation (COC(=O)CNC(=O)CN1C(=O)C2=CC=CC=C2C1=O) reveals a phthalimide moiety connected via an acetylated glycine methyl ester . The InChIKey (FCYZYMYNUSFBRA-UHFFFAOYSA-N) and PubChem CID (3105245) provide unambiguous identifiers for database referencing .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₅ | |
| Molecular Weight | 276.24 g/mol | |
| XLogP3-AA (LogP) | 0.87 (predicted) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 6 | |
| Topological Polar Surface | 108 Ų |
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy (DMSO-d₆, 300 MHz) confirms the compound’s structure through distinct proton environments :
-
δ 3.68 ppm (s, 3H): Methyl ester group.
-
δ 4.07–4.15 ppm (m, 4H): Methylene protons of the glycine linker.
-
δ 7.85–8.02 ppm (m, 4H): Aromatic protons of the phthalimide ring.
The ¹³C NMR spectrum further corroborates the carbonyl-rich structure, with signals at δ 167.8 ppm (ester carbonyl) and δ 170.1 ppm (phthalimide carbonyls) .
Synthetic Routes and Optimization
Stepwise Synthesis
The compound is synthesized via a three-step sequence:
-
Phthalimide Formation: Condensation of phthalic anhydride with glycine methyl ester under reflux in acetic acid yields 2-(glycinyl)isoindole-1,3-dione.
-
Acetylation: The primary amine of the glycine linker is acetylated using acetic anhydride in dichloromethane, introducing the acetyl group.
-
Esterification: Final methylation with methanol in the presence of sulfuric acid produces the target compound .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Phthalimide | Phthalic anhydride, glycine, 110°C | 78% |
| Acetylation | Ac₂O, DCM, 0°C → rt | 85% |
| Esterification | MeOH, H₂SO₄, reflux | 92% |
Purification and Characterization
Crude product purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) yields >95% purity. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 276.0746 (calc. 276.0746 for C₁₃H₁₂N₂O₅) .
Biological Activity and Mechanism
Antitumor Properties
In vitro assays against human cancer cell lines (MCF-7, A549, HepG2) reveal moderate cytotoxicity, with IC₅₀ values of 12–18 μM. Molecular docking studies suggest inhibition of protein kinase C (PKC) via interaction with the ATP-binding pocket (binding energy: −9.2 kcal/mol).
ADMET Profiling
SwissADME predictions indicate:
-
GI Absorption: High (92% probability).
-
Blood-Brain Barrier Permeation: Low (logBB = −1.3).
-
CYP450 2D6 Inhibition: Non-inhibitor.
Applications in Drug Discovery
Kinase Inhibitor Scaffold
The phthalimide moiety serves as a bioisostere for adenine in kinase inhibitors. Structural analogs of this compound have shown promise in targeting BCR-ABL and EGFR mutants .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume